molecular formula C14H10O4 B3055142 3,3-DIHYDROXYBENZYL CAS No. 63192-57-4

3,3-DIHYDROXYBENZYL

Cat. No. B3055142
M. Wt: 242.23 g/mol
InChI Key: NRVBEDFRJZDULS-UHFFFAOYSA-N
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Patent
US04001216

Procedure details

A mixture of 3,3'-dihydroxybenzil (3.0 g.) and powdered zinc (5.0 g.) in N,N-dimethylformamide (25 ml.) and water (10 ml.) was stirred and heated under reflux for 6 hours. The cooled mixture was filtered through Celite and the filtrate was evaporated under oil pump vacuum to give a syrup. The syrup was dissolved in ethyl acetate and the solution was washed consecutively with dilute hydrochloric acid and saturated brine (thrice). The dried (MgSO4) solution was evaporated to smaller volume and benzene was added. A by-product (0.45 g., m.p. 225°-228°) crystallized on standing. The mother liquor was evaporated to a syrup which was crystallized by seeding from ethyl acetate benzene to give the title product (0.88 g., m.p. 151°-154°) which was shown to be identical with material produced from the two stage reduction (1, Sn/HCl; 2, Zn/chromic sulfate).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)=O)=[O:9])[CH:5]=[CH:6][CH:7]=1>CN(C)C=O.O.C(OCC)(=O)C.[Zn]>[OH:1][C:2]1[CH:3]=[C:4]([C:8](=[O:9])[CH2:10][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
5 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under oil pump vacuum
CUSTOM
Type
CUSTOM
Details
to give a syrup
WASH
Type
WASH
Details
the solution was washed consecutively with dilute hydrochloric acid and saturated brine (thrice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
was evaporated to smaller volume and benzene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A by-product (0.45 g., m.p. 225°-228°) crystallized
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated to a syrup which
CUSTOM
Type
CUSTOM
Details
was crystallized

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(CC1=CC(=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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